REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:11][CH2:12][C:13]([O:15]CCCC)=[O:14])([CH3:10])([CH3:9])[CH3:8]>CO.O>[C:7]([O:11][CH2:12][C:13]([OH:15])=[O:14])([CH3:10])([CH3:9])[CH3:8] |f:0.1.2,4.5|
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Name
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|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OCC(=O)OCCCC
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Name
|
|
Quantity
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14.35 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO.O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 hours
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Duration
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17 h
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Type
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CUSTOM
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Details
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the volatiles removed on a flash evaporator
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Type
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EXTRACTION
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Details
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The product was extracted with ether
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Type
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EXTRACTION
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Details
|
the ether extract
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Type
|
WASH
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Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)OCC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |